morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid
Description
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid is a hybrid organic compound comprising three key structural motifs:
- Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, commonly used to enhance solubility and bioavailability in medicinal chemistry.
- Trifluoroacetic acid (TFA): A strong acid often employed as a counterion to stabilize basic amines, improving crystallinity and solubility .
This compound is likely explored for pharmaceutical applications due to its structural complexity, which may confer selective binding to biological targets. Its TFA salt form suggests utility in drug formulation, as TFA is recognized in pharmacopeial standards (e.g., USP) for its purity and stability .
Properties
Molecular Formula |
C17H22F6N4O6 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H20N4O2.2C2HF3O2/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10;2*3-2(4,5)1(6)7/h9-10,14H,1-8H2,(H,15,16);2*(H,6,7) |
InChI Key |
UFOJYLNPZZALAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
- Starting Materials: Hydrazine derivatives and 1,3-diketones or β-ketoesters are commonly used to construct the pyrazole ring.
- Reaction Conditions: Acidic or basic media facilitate cyclization to form the pyrazole heterocycle.
- Example: Condensation of hydrazine with a suitable β-ketoester under reflux conditions yields the pyrazole intermediate.
Amide Bond Formation with Morpholine
- Method: The carboxylic acid derivative of the pyrazole is coupled with morpholine to form the amide linkage.
- Coupling Agents: Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxybenzotriazole (HOBt) are used to activate the acid.
- Solvent and Conditions: Chloroform or dichloromethane at room temperature overnight yields the morpholine amide intermediate.
Formation of the Trifluoroacetic Acid Salt
- Purpose: The trifluoroacetic acid (TFA) moiety is introduced to form a salt with the basic nitrogen atoms, improving solubility and stability.
- Procedure: Treatment of the free base with excess trifluoroacetic acid in an appropriate solvent (e.g., dichloromethane) leads to salt formation.
Detailed Synthetic Route Example
| Step | Reaction | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + β-ketoester, acidic/basic medium, reflux | ~85-90% | Forms 5-piperidin-3-yl-1H-pyrazole intermediate |
| 2 | Piperidinyl substitution | Copper(I) iodide, Cs2CO3, trans-N,N'-dimethylcyclohexane-1,2-diamine ligand, DMF, 120°C, 1.5 h | 30-40% | C–N bond formation at pyrazole 5-position |
| 3 | Amide coupling with morpholine | EDC·HCl, HOBt, morpholine, chloroform, RT, overnight | 70-80% | Formation of morpholin-4-ylmethanone moiety |
| 4 | Salt formation with TFA | Excess trifluoroacetic acid, dichloromethane, RT | Quantitative | Enhances solubility and stability |
Research Findings and Notes
- The synthetic routes emphasize mild reaction conditions for amide bond formation to preserve the integrity of sensitive heterocycles.
- Copper-catalyzed cross-coupling reactions are crucial for introducing the piperidinyl substituent efficiently.
- The trifluoroacetic acid salt form improves the compound's physicochemical properties, which is advantageous for biological assays and drug development.
- Analogous pyrazole derivatives synthesized via similar routes have demonstrated significant biological activities, including kinase inhibition and anti-inflammatory effects, highlighting the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Derivatives
Pyrazole rings are prevalent in agrochemicals and pharmaceuticals. Key comparisons include:
Key Findings :
- The target compound’s pyrazole core is structurally distinct from pesticidal pyrazoles (e.g., fipronil) due to its morpholine-piperidine substitution, which may reduce toxicity and enhance CNS penetration .
- Unlike ethiprole, which has an ethylsulfinyl group, the TFA salt in the target compound improves aqueous solubility, critical for drug delivery .
Trifluoroacetic Acid (TFA) Salts
TFA is widely used in pharmaceutical salts. Comparisons with other acid salts:
Key Findings :
- TFA salts generally exhibit lower solubility than HCl salts but offer better crystallinity, aiding in purification .
- The target compound’s stability aligns with TFA’s strong acidity, though its hygroscopicity requires controlled storage .
Morpholine/Piperidine-Containing Compounds
Morpholine and piperidine rings are bioisosteres for optimizing pharmacokinetics:
Key Findings :
- The target compound’s dual morpholine-piperidine system may enhance blood-brain barrier penetration compared to simpler morpholine derivatives .
Biological Activity
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C17H22F6N4O6 |
| Molecular Weight | 492.4 g/mol |
| CAS Number | 1803581-16-9 |
This compound features a morpholine ring and a pyrazole moiety, which are known for their biological activities. The trifluoroacetic acid component may enhance solubility and bioavailability.
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone functions primarily through the inhibition of phosphoinositide 3-kinase (PI3K) pathways. PI3K is crucial for various cellular processes, including survival, proliferation, and metabolism. Aberrant activation of this pathway is implicated in several cancers and inflammatory diseases .
Key Mechanisms:
- PI3K Inhibition : The compound selectively inhibits the delta isoform of PI3K, which may lead to reduced toxicity compared to broad-spectrum inhibitors .
- Antitumor Activity : It shows promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit BRAF(V600E) mutations and other oncogenic pathways .
Case Study:
In vitro studies evaluated the efficacy of morpholin-based pyrazoles against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited enhanced cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by modulating immune responses and reducing cytokine production. This can be particularly beneficial in treating conditions like rheumatoid arthritis and asthma .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the pyrazole and morpholine structures can significantly influence biological activity. For example:
- Substituents on the Pyrazole Ring : Different substituents can enhance or diminish the inhibitory activity on PI3K.
- Morpholine Modifications : Variations in the morpholine ring may affect solubility and binding affinity to target proteins .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antitumor Activity | Effective against various cancer cell lines |
| Anti-inflammatory Effects | Reduces cytokine production |
| Selectivity | High selectivity for PI3K delta isoform |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
